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molecular formula C11H12O2 B7884545 3-p-Tolyl-acrylic acid methyl ester

3-p-Tolyl-acrylic acid methyl ester

Cat. No. B7884545
M. Wt: 176.21 g/mol
InChI Key: WLJBRXRCJNSDHT-UHFFFAOYSA-N
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Patent
US07723376B2

Procedure details

1 g of p-tolualdehyde (8.3 mM) and 4.16 g of triphenyl phosphanyliden-acetic acid methyl ester (12.45 mM) were dissolved in methylene chloride, the reaction solution was stirred at 90° C. for overnight. After the resluting mixture was concentrated under reduced pressure, a solvent mixture mixed with EtOAc and hexane (1:7) was added thereto with stirring for 1 hr. And then white solid was removed on filter, the residue was filtered and concentrated in vacuo to give 1.39 g of 3-p-tolyl-acrylic acid methyl ester (40aa) (yield: 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH3:10][O:11][C:12](=[O:33])[CH:13]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(Cl)Cl>[CH3:10][O:11][C:12](=[O:33])[CH:13]=[CH:7][C:4]1[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
4.16 g
Type
reactant
Smiles
COC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 90° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the resluting mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a solvent mixture mixed with EtOAc and hexane (1:7)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
And then white solid was removed
FILTRATION
Type
FILTRATION
Details
on filter
FILTRATION
Type
FILTRATION
Details
the residue was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C=CC1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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